molecular formula C13H9BrClFS B7990983 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene

1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990983
M. Wt: 331.63 g/mol
InChI Key: UNKXELXOCXARQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aryl halides. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a benzene ring, along with a sulfanylmethyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by sulfanylmethylation. These processes are typically carried out in batch reactors under controlled conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways:

Properties

IUPAC Name

1-bromo-2-[(3-chlorophenyl)sulfanylmethyl]-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-13-5-4-11(16)6-9(13)8-17-12-3-1-2-10(15)7-12/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKXELXOCXARQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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